molecular formula C7H8ClN5 B021332 9-(2-Chloroethyl)-9H-purin-6-amine CAS No. 19255-48-2

9-(2-Chloroethyl)-9H-purin-6-amine

Cat. No.: B021332
CAS No.: 19255-48-2
M. Wt: 197.62 g/mol
InChI Key: KXIXGDZXYORBNW-UHFFFAOYSA-N
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Description

9-(2-Chloroethyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a chloroethyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-aminopurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with the presence of a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloroethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and hydroxides (e.g., sodium hydroxide). The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various alkylated purine derivatives, while oxidation can produce purine oxides.

Scientific Research Applications

Key Reactions

  • Nucleophilic Substitution : The chloroethyl group can be substituted by various nucleophiles.
  • Oxidation and Reduction : The compound can undergo oxidation to form oxides or other derivatives and reduction reactions can yield reduced forms of the compound.

Chemistry

In synthetic chemistry, 9-(2-Chloroethyl)-9H-purin-6-amine serves as a crucial building block for synthesizing more complex purine derivatives. Its ability to undergo nucleophilic substitution makes it valuable for creating diverse chemical entities that can be used in various applications.

Biology

The compound is studied for its interactions with DNA and RNA due to its structural similarity to nucleotides. Research indicates that it can form covalent bonds with DNA bases, leading to cross-linking that disrupts DNA replication and transcription processes. This property is particularly relevant for understanding its potential as an anticancer agent .

Medicine

The anticancer potential of this compound is significant, given its mechanism of action involving DNA interaction. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by interfering with DNA replication mechanisms. Additionally, it is being explored for use in combination therapies to enhance the efficacy of existing cancer treatments.

Case Study: Anticancer Activity

A study investigating the effects of this compound on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis. The study highlighted its potential as a lead compound for developing new anticancer drugs .

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its unique chemical properties allow for the design of novel compounds with specific biological activities, which can be leveraged in drug formulation and agricultural products .

Mechanism of Action

The mechanism of action of 9-(2-Chloroethyl)-9H-purin-6-amine involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Similar in structure but lacks the chloroethyl group.

    9-Ethyl-9H-purin-6-amine: Similar but with an ethyl group instead of a chloroethyl group.

    9-(2-Bromoethyl)-9H-purin-6-amine: Similar but with a bromoethyl group instead of a chloroethyl group.

Uniqueness

9-(2-Chloroethyl)-9H-purin-6-amine is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with DNA, making it a valuable compound in medicinal chemistry for the development of anticancer therapies.

Biological Activity

9-(2-Chloroethyl)-9H-purin-6-amine, also known as a chloroethyl purine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by the presence of a chloroethyl group, which enhances its reactivity and potential therapeutic applications, particularly in oncology.

  • Chemical Formula : C₇H₈ClN₅
  • Molecular Weight : 185.62 g/mol
  • Structure : The compound features a purine base with a chloroethyl substituent, allowing for specific interactions with biological macromolecules, particularly DNA.

The primary mechanism of action for this compound involves its ability to form covalent bonds with DNA bases. This results in cross-linking and disruption of DNA replication and transcription processes. Such interactions can lead to:

  • Induction of cell cycle arrest
  • Promotion of apoptosis in cancer cells

This mechanism is particularly relevant in the context of developing anticancer therapies, as it targets rapidly dividing cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interfere with DNA replication, making it a candidate for further investigation as a chemotherapeutic agent. The following table summarizes key findings from various studies:

StudyCell LineConcentration (µM)Effect Observed
A549 (lung cancer)10Significant reduction in cell viability
HeLa (cervical cancer)5Induction of apoptosis via caspase activation
MCF7 (breast cancer)20Inhibition of DNA synthesis and cell proliferation

Mechanistic Insights

The compound's ability to induce apoptosis has been linked to the activation of caspases, which are critical enzymes in the apoptotic pathway. Additionally, studies have shown that treatment with this compound results in increased levels of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.

Case Studies

  • Study on A549 Cells : In a study involving A549 lung cancer cells, treatment with this compound at a concentration of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.
  • HeLa Cell Line Investigation : Another study examined the effects on HeLa cells, where exposure to 5 µM of the compound led to significant apoptosis as evidenced by increased caspase-3 activity and annexin V staining.
  • MCF7 Breast Cancer Model : In MCF7 breast cancer cells, a concentration of 20 µM was found to inhibit DNA synthesis significantly, leading to decreased cell proliferation rates.

Properties

IUPAC Name

9-(2-chloroethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIXGDZXYORBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287371
Record name 9-(2-Chloroethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19255-48-2
Record name 19255-48-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Chloroethyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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